molecular formula C16H22N4O2 B15120111 4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B15120111
M. Wt: 302.37 g/mol
InChI Key: XYRKBYYZNHPWAF-UHFFFAOYSA-N
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Description

4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide is a heterocyclic compound that features a pyrimidine ring fused with a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Cyclobutyl Substitution: The cyclobutyl group is introduced via a substitution reaction, often using cyclobutyl halides in the presence of a base.

    Morpholine Ring Formation: The morpholine ring is formed by reacting diethanolamine with an appropriate halide.

    Final Coupling: The final step involves coupling the pyrimidine and morpholine intermediates under conditions such as reflux in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
  • 4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine

Uniqueness

4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its specific combination of a pyrimidine ring with a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C16H22N4O2/c21-16(19-12-4-5-12)14-9-20(6-7-22-14)15-8-13(17-10-18-15)11-2-1-3-11/h8,10-12,14H,1-7,9H2,(H,19,21)

InChI Key

XYRKBYYZNHPWAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

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